N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide
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Overview
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a tetrahydropyran ring, and an indole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable diol and an acid catalyst.
Attachment of the Methoxyphenyl Group: This step involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the tetrahydropyran ring.
Formation of the Indole Moiety: The indole ring can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling of the Indole and Tetrahydropyran Units: This step involves a coupling reaction, often facilitated by a palladium catalyst, to link the indole and tetrahydropyran units.
Formation of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenoxyaniline Compound with Tetrachlorostannane (1:1)
- 3-Benzyl-2-hydroxy-N-phenylbenzamide Compound with Piperazine (1:1)
- 3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3…
Uniqueness
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide is unique due to its combination of a methoxyphenyl group, a tetrahydropyran ring, and an indole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H30N2O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(5-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C25H30N2O3/c1-19-3-8-23-20(17-19)9-13-27(23)14-10-24(28)26-18-25(11-15-30-16-12-25)21-4-6-22(29-2)7-5-21/h3-9,13,17H,10-12,14-16,18H2,1-2H3,(H,26,28) |
InChI Key |
AHXGZXIFIVXNJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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